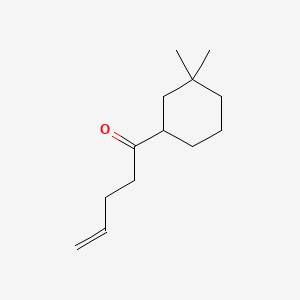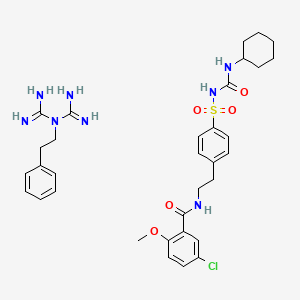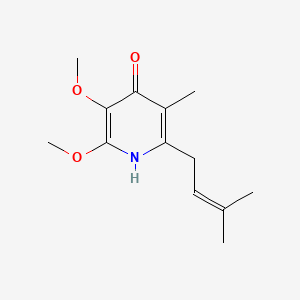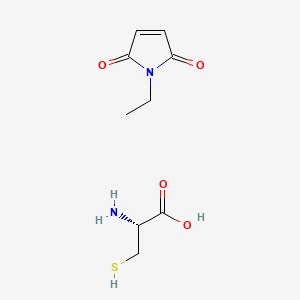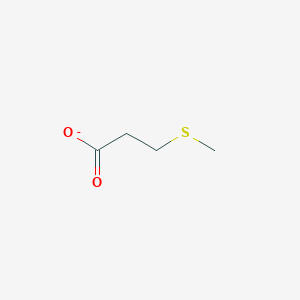
3-(Methylthio)propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(methylthio)propionate is a thia fatty acid anion that is the conjugate base of 3-(methylthio)propionic acid. It has a role as a human metabolite. It derives from a propionate. It is a conjugate base of a 3-(methylthio)propionic acid.
Applications De Recherche Scientifique
Application in N-alkylation of Heterocycles
3-(Methylthio)propionate, generated from dimethyl 3,3'-dithiodipropionate in a basic medium, is used as a source of the propionate moiety. This property facilitates the alkylation of indoles and other nitrogen heterocycles, producing a series of 3-(heteroaryl-substituted) propionates. This process is significant in organic chemistry, especially in synthesizing compounds with potential pharmaceutical applications (Hamel & Girard, 2000).
Role in Wine Aroma
3-(Methylthio)propionic acid ethyl ester and related compounds contribute to the aroma of wines. These compounds were identified in wines of various sorts and vintages, indicating their role in defining the unique aromatic properties of different wines (Schreier, Drawert, & Junker, 1974).
Enhancement of Baijiu Flavor
In the food industry, specifically in Baijiu (a Chinese alcoholic beverage) production, 3-(Methylthio)propionate is important for its cauliflower and cooked vegetable aroma. A study demonstrates the use of a synthetic microbial community to enhance the content of 3-(methylthio)propionate to improve the flavor quality of Baijiu (Du et al., 2021).
Forensic Science Application
3-(Methylthio)propionate is part of a combination of volatile organic compounds used to distinguish human remains from those of other animals. This discovery is significant in forensic science, aiding in more effective training of cadaver dogs and the development of portable detection devices (Rosier et al., 2015).
Study in Plant Pathology
In plant pathology, 3-(methylthio)propionic acid was identified as a toxin produced by Xanthomonas campestris pv. manihotis, the bacterium causing cassava bacterial blight. Understanding its role in plant diseases can lead to better disease management strategies (Perreaux, Maraite, & Meyer, 1986).
Role in Methionine Catabolism
3-(Methylthio)propionate serves as an intermediate in the transaminative pathway of methionine catabolism in rats. This study provides insights into amino acid metabolism and potential implications for human health (Steele & Benevenga, 1979).
Propriétés
Nom du produit |
3-(Methylthio)propionate |
|---|---|
Formule moléculaire |
C4H7O2S- |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
3-methylsulfanylpropanoate |
InChI |
InChI=1S/C4H8O2S/c1-7-3-2-4(5)6/h2-3H2,1H3,(H,5,6)/p-1 |
Clé InChI |
CAOMCZAIALVUPA-UHFFFAOYSA-M |
SMILES |
CSCCC(=O)[O-] |
SMILES canonique |
CSCCC(=O)[O-] |
Synonymes |
3-mercapto-2-methylpropionate 3-mercapto-2-methylpropionic acid 3-mercapto-2-methylpropionic acid, monocalcium salt 3-mercapto-2-methylpropionic acid, monopotassium salt 3-mercapto-2-methylpropionic acid, monosodium salt MMPA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4Z,6Z,10Z)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1239578.png)

![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[5-[5-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate](/img/structure/B1239585.png)
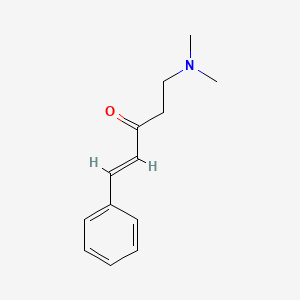
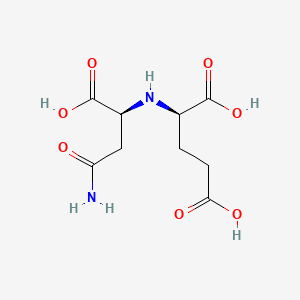

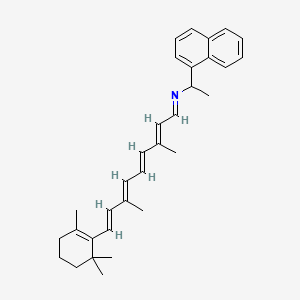

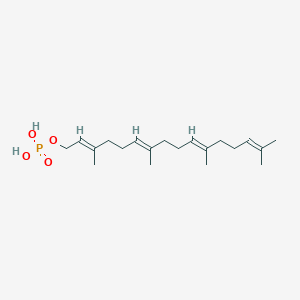
![5-[(3E,6E,9E,12E,15E)-1-iodooctadeca-3,6,9,12,15-pentaenyl]oxolan-2-one](/img/structure/B1239597.png)
